

# Commercial Availability and Application of Deuterated Nevirapine Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of deuterated nevirapine standards, crucial for the accurate quantification of nevirapine in complex biological matrices. This document outlines the properties of available standards, details on suppliers, and a comprehensive experimental protocol for their use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

# **Introduction to Deuterated Nevirapine Standards**

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Accurate measurement of its concentration in biological samples is essential for therapeutic drug monitoring and pharmacokinetic studies. Deuterated internal standards are the gold standard for quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest, which helps to correct for variability during sample preparation and analysis.[1][2] The substitution of hydrogen with deuterium atoms results in a mass shift that allows for differentiation by the mass spectrometer without significantly altering the chromatographic retention time.

# **Commercial Availability of Deuterated Nevirapine**



Several deuterated variants of nevirapine are commercially available from various suppliers. The most common are Nevirapine-d3 and Nevirapine-d4. The choice of a specific deuterated standard may depend on the desired mass shift and the specific analytical method being developed.

# Quantitative Data on Commercially Available Deuterated Nevirapine Standards

The following tables summarize the key quantitative data for commercially available deuterated nevirapine standards.

Table 1: Nevirapine-d4



| Supplier                                   | CAS<br>Number    | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Purity                                 | Available<br>Quantities      |
|--------------------------------------------|------------------|----------------------|----------------------------------|----------------------------------------|------------------------------|
| Santa Cruz<br>Biotechnolog<br>y            | 1051418-95-<br>1 | C15H9D4N4O           | 270.33                           | Not specified                          | Inquire with supplier        |
| Cayman<br>Chemical                         | 1051418-95-<br>1 | Not specified        | Not specified                    | ≥99%<br>deuterated<br>forms (d1-d4)    | 1 mg, 5 mg                   |
| CymitQuimic<br>a (distributes<br>Biosynth) | 1051418-95-<br>1 | C15H14N4O            | 270.32                           | Min. 95%                               | 5 mg, 10 mg,<br>25 mg, 50 mg |
| Simson<br>Pharma<br>Limited                | 1051418-95-<br>1 | Not specified        | Not specified                    | Certificate of<br>Analysis<br>provided | Inquire with supplier        |
| MedchemExp<br>ress                         | Not specified    | Not specified        | Not specified                    | Not specified                          | Inquire with supplier        |
| Bertin Bioreagent (distributes Cayman)     | 1051418-95-<br>1 | Not specified        | Not specified                    | Not specified                          | 1 mg, 5 mg                   |

Table 2: Nevirapine-d3



| Supplier                         | CAS<br>Number    | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Purity                                            | Available<br>Quantities |
|----------------------------------|------------------|----------------------|----------------------------------|---------------------------------------------------|-------------------------|
| Santa Cruz<br>Biotechnolog<br>y  | 1051419-24-<br>9 | C15H11D3N4O          | 269.32                           | Not specified                                     | Inquire with supplier   |
| BoroPharm<br>Inc.                | Not specified    | Not specified        | Not specified                    | Not specified                                     | Not specified           |
| Toronto<br>Research<br>Chemicals | Not specified    | Not specified        | Not specified                    | 98%<br>compound<br>purity, 99%<br>isotopic purity | Inquire with supplier   |

Table 3: Other Deuterated Nevirapine-Related Standards

| Compound                    | Supplier    | CAS Number    | Purity         |
|-----------------------------|-------------|---------------|----------------|
| 2-Hydroxy Nevirapine-<br>d3 | MyBioSource | Not specified | Research grade |

# Experimental Protocol: Quantification of Nevirapine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This section provides a detailed methodology for the quantification of nevirapine in human plasma using Nevirapine-d4 as an internal standard. This protocol is a composite based on established bioanalytical methods.[2][3][4]

# **Materials and Reagents**

- Nevirapine analytical standard (≥98% purity)
- Nevirapine-d4 internal standard



- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Ammonium Acetate
- Human plasma (blank)

## **Preparation of Stock and Working Solutions**

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nevirapine and nevirapine-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the nevirapine stock solution with methanol:water (50:50, v/v) to create working standard solutions for the calibration curve.
- Internal Standard Working Solution (10 µg/mL): Dilute the nevirapine-d4 stock solution with methanol to a final concentration of 10 µg/mL.

## Sample Preparation (Protein Precipitation)

- Pipette 100 μL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
- Add 50  $\mu$ L of the internal standard working solution (10  $\mu$ g/mL) to each tube and vortex briefly.
- Add 300 μL of methanol to precipitate plasma proteins.
- Vortex the mixture for 5 minutes.
- Centrifuge the tubes at 10,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

### **LC-MS/MS Instrumentation and Conditions**



#### Liquid Chromatography (LC) System:

- Column: Platisil ODS C18 reverse phase analytical column (150 mm × 4.6 mm, 5 μm) with a C18 guard cartridge.[3]
- Mobile Phase: A mixture of methanol and distilled water (78:22, v/v) with 1 mM ammonium acetate.[3]
- Flow Rate: 500 μL/min.[3]
- Injection Volume: 20 μL.[3]
- Column Temperature: Ambient or controlled at 40°C.

Tandem Mass Spectrometry (MS/MS) System:

- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Nevirapine: To be determined by direct infusion and optimization (e.g., Q1: 267.1 -> Q3: 226.1).
  - Nevirapine-d4: To be determined by direct infusion and optimization (e.g., Q1: 271.1 -> Q3: 230.1).
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.

# Visualizing the Workflow and Analyte-Standard Relationship

# Bioanalytical Workflow using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.





Click to download full resolution via product page

Bioanalytical workflow for quantification using a deuterated internal standard.

# **Logical Relationship in Mass Spectrometry**

This diagram illustrates the relationship between nevirapine and its deuterated internal standard during mass spectrometric analysis.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. cerilliant.com [cerilliant.com]
- 2. lcms.cz [lcms.cz]
- 3. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- To cite this document: BenchChem. [Commercial Availability and Application of Deuterated Nevirapine Standards: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144959#commercial-availability-of-deuterated-nevirapine-standards]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com